1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea
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Overview
Description
1-([2,3’-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea is an organic compound characterized by the presence of a bifuran moiety and a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea typically involves the reaction of 2,3’-bifuran-5-carboxaldehyde with 2-methoxyethylamine to form an intermediate Schiff base. This intermediate is then treated with an isocyanate to yield the final urea derivative. The reaction conditions generally include:
- Solvent: Anhydrous ethanol or methanol
- Temperature: Room temperature to 50°C
- Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-([2,3’-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new urea derivatives with different substituents.
Scientific Research Applications
1-([2,3’-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The bifuran moiety can interact with biological macromolecules through π-π stacking interactions, while the urea group can form hydrogen bonds with proteins or nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-([2,3’-Bifuran]-5-ylmethyl)-3-(2-hydroxyethyl)urea: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
1-([2,3’-Bifuran]-5-ylmethyl)-3-(2-chloroethyl)urea: Contains a chloroethyl group, which can impart different reactivity and biological activity.
Uniqueness
1-([2,3’-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity. This compound’s specific combination of functional groups makes it a valuable candidate for various applications in research and industry.
Properties
IUPAC Name |
1-[[5-(furan-3-yl)furan-2-yl]methyl]-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-17-7-5-14-13(16)15-8-11-2-3-12(19-11)10-4-6-18-9-10/h2-4,6,9H,5,7-8H2,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBGZBNEKXQLDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=CC=C(O1)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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